molecular formula C25H23N5O2S B2423328 3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866340-93-4

3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2423328
CAS No.: 866340-93-4
M. Wt: 457.55
InChI Key: MBCONPYEMMGZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-17-12-14-20(15-13-17)33(31,32)25-24-27-23(26-16-18(2)19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(24)29-28-25/h3-15,18H,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCONPYEMMGZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is part of a class of triazoloquinazoline derivatives that have shown promising biological activities. This article reviews the biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characterization

The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be achieved through anionic hetero-domino reactions involving substituted azidobenzoates and various activating agents. The structural characterization is primarily conducted using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the formation of the desired compounds .

Antihypertensive Effects

Research has indicated that certain triazoloquinazoline derivatives exhibit significant antihypertensive activity. In vivo studies using rat models demonstrated that these compounds can effectively lower blood pressure and heart rate. Specific derivatives were noted for their ability to abolish tachycardia, suggesting potential use as adrenoblockers or cardiac stimulants .

Antimicrobial Properties

A subset of triazoloquinazolines has shown antimicrobial activity against various bacterial strains. For example, compounds derived from the triazolo[1,5-a]quinazoline scaffold demonstrated limited antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Further optimization through structural modifications could enhance their efficacy against these pathogens .

Anticancer Activity

The anticancer potential of triazoloquinazolines has also been explored. Some studies indicate that these compounds may inhibit the growth of cancer cell lines in vitro, with specific analogs exhibiting low micromolar potency. The presence of phenyl substituents appears to enhance cytotoxic activity while longer side chains may reduce effectiveness .

Structure-Activity Relationships (SAR)

The biological activity of triazoloquinazolines is closely related to their chemical structure. SAR studies have revealed that:

  • Substituents at the 1-position : Alkyl groups such as ethyl or trifluoromethyl enhance receptor affinity.
  • Functional groups : Amine substitutions at specific positions can significantly alter biological activity, with smaller groups often yielding better results.
  • Aromatic rings : The presence and position of halogen or alkyl substituents on aromatic rings can influence both potency and selectivity towards biological targets such as adenosine receptors .

Case Studies

  • Antihypertensive Study : A series of 1,2,4-triazolo[1,5-a]quinazolines were evaluated for their effects on blood pressure in hypertensive rat models. Compounds demonstrated varying degrees of efficacy in lowering systolic blood pressure and heart rate, with some achieving complete abolition of tachycardia .
  • Antimicrobial Evaluation : In a study assessing antimicrobial properties, several derivatives were tested against S. aureus and C. albicans. Compounds exhibited varying levels of inhibition, with some showing promise for further development into therapeutic agents for infectious diseases .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

Anticancer Activity

Several studies have reported that quinazoline derivatives possess significant anticancer properties. For instance, derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE) have shown promising results in inhibiting cancer cell proliferation. In vitro assays using the MDA-MB-231 breast cancer cell line demonstrated that these compounds could effectively reduce cell viability, suggesting potential as anticancer agents .

Antimicrobial Properties

Compounds featuring the quinazoline scaffold have been tested for their antimicrobial efficacy. Research has shown that certain derivatives exhibit potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups has been linked to enhanced antimicrobial potency .

Antifungal Activity

Similar structures have also been evaluated for antifungal activity against Candida species. Some derivatives demonstrated lower minimum inhibitory concentration (MIC) values than standard antifungal agents like fluconazole, indicating their potential as effective antifungal agents .

Case Studies

  • Anticancer Studies : A series of quinazoline derivatives were synthesized and evaluated for their anticancer activity against different cancer cell lines. The results indicated that modifications at specific positions significantly influenced their cytotoxicity .
  • Antimicrobial Evaluation : A study focused on synthesizing oxadiazole derivatives showed that introducing various functional groups led to enhanced antibacterial activity against resistant strains . The structure-activity relationship (SAR) analysis revealed that specific substitutions were crucial for improving efficacy.
  • Docking Studies : Computational studies involving molecular docking have been employed to predict the binding affinities of synthesized compounds to target proteins involved in cancer progression and microbial resistance mechanisms .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (R-SO₂-NR₂) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Reaction Conditions Product Reference
Hydrolysis6M HCl, reflux, 8hCleavage to yield triazoloquinazoline-5-amine and 4-methylbenzenesulfonic acid
AlkylationK₂CO₃, DMF, alkyl halide, 80°C, 12hN-alkylated sulfonamide derivatives
  • Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

  • Alkylation occurs selectively at the sulfonamide nitrogen due to its electron-withdrawing nature.

Reactivity of the Triazole Ring

The triazolo[1,5-a]quinazoline system participates in cycloaddition and ring-opening reactions:

Reaction Conditions Product Reference
Huisgen CycloadditionCu(I) catalyst, alkyne, RT, 24h1,2,3-triazole-fused hybrid structures
Acid-mediated ring openingH₂SO₄ (conc.), 60°C, 3hQuinazoline-5-amine and 3-sulfonated triazole fragments
  • The triazole ring’s electron-deficient nature facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Strong acids induce ring opening at the N–N bond of the triazole.

Amine Functional Group Reactivity

The primary amine (-NH₂) at position 5 participates in:

Reaction Conditions Product Reference
AcylationAcCl, pyridine, 0°C → RT, 6hN-acetylated derivative
Schiff base formationBenzaldehyde, EtOH, Δ, 4hImine-linked conjugate
  • Acylation proceeds quantitatively due to the amine’s nucleophilicity .

  • Schiff base formation is reversible and pH-dependent .

Electrophilic Aromatic Substitution

The quinazoline ring undergoes electrophilic substitution, primarily at electron-rich positions:

Reaction Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°C, 1h6-nitro derivative
HalogenationBr₂, FeBr₃, CH₂Cl₂, RT, 2h7-bromo derivative
  • Nitration occurs preferentially at position 6 due to directing effects of the triazole ring .

  • Bromination requires Lewis acid catalysts to enhance electrophilicity .

Suzuki-Miyaura Coupling

The aryl bromide derivative (synthesized via halogenation) participates in cross-coupling:

Reaction Conditions Product Reference
Coupling with phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12hBiaryl-modified triazoloquinazoline
  • The reaction proceeds with >85% yield under optimized conditions .

Reductive Amination

The primary amine reacts with ketones or aldehydes in reductive amination:

Reaction Conditions Product Reference
With acetoneNaBH₃CN, MeOH, RT, 8hN-isopropyl derivative
  • Sodium cyanoborohydride enables selective reduction of the imine intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.